2-(2-Bromophenyl)ethene-1-sulfonyl chloride
Description
2-(2-Bromophenyl)ethene-1-sulfonyl chloride (CAS: 1819971-34-0, molecular weight: 281.55 g/mol) is a sulfonyl chloride derivative featuring a brominated aromatic ring. Its structure includes a vinyl sulfonyl chloride group attached to the ortho position of a bromophenyl ring, making it a reactive intermediate for synthesizing sulfonamide-based pharmaceuticals or polymers .
Properties
IUPAC Name |
(E)-2-(2-bromophenyl)ethenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLZZVAFCEKFJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Sulfuryl Chloride Addition to Styrenes
One efficient and documented approach involves the direct reaction of styrene derivatives with sulfuryl chloride (SO2Cl2) in the presence of a solvent such as DMF at low temperature (0 °C to room temperature). This method yields the corresponding ethenesulfonyl chlorides in high to quantitative yields.
- Procedure: Styrene or substituted styrenes (including 2-bromostyrene) are treated with sulfuryl chloride under controlled temperature conditions.
- Outcome: The addition of sulfuryl chloride across the double bond forms the ethenesulfonyl chloride with the bromophenyl substituent intact.
- Advantages: This method is straightforward, involves fewer steps, uses relatively inexpensive reagents, and provides high yields.
- Reference: This approach was highlighted as superior due to simplicity and efficiency in the synthesis of related sulfonyl chlorides (Scheme 6 in).
Halogenation of Ethenesulfonyl Fluoride Precursors
An alternative route starts from ethenesulfonyl fluoride derivatives, which undergo bromination under photochemical conditions to introduce the bromine atom at the vinyl position, followed by conversion to the sulfonyl chloride.
- Procedure:
- Ethenesulfonyl fluoride is dissolved in dichloromethane and irradiated with white light.
- Bromine is added slowly in portions, maintaining the reaction temperature between 25 °C and 45 °C.
- After completion, the reaction mixture is washed with sodium thiosulfate to remove excess bromine.
- The intermediate sulfonyl fluoride is then converted to sulfonyl chloride via treatment with triethylamine and further purification.
- Yields: Approximately 70-75% yield for the brominated sulfonyl fluoride intermediate, which can be converted efficiently to the sulfonyl chloride.
- Notes: This method requires careful temperature control and photochemical activation.
- Reference: Detailed in the supporting information of a study on 1-bromoethene-1-sulfonyl fluoride synthesis.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfuryl Chloride Addition | 2-Bromostyrene | SO2Cl2, DMF, 0 °C to RT | Quantitative | Simple, fewer steps, high yield | Requires control of temperature |
| Halogenation of Sulfonyl Fluoride | Ethenesulfonyl fluoride | Br2, white light irradiation, DCM | ~70-75 | Good control of bromination, moderate yield | Photochemical setup needed |
| Oxidation of Sulfonyl Hydrazide | Sulfonyl hydrazide derivative | N-Chlorosuccinimide, CH3CN, RT | Moderate to high | Mild conditions, rapid reaction | Requires sulfonyl hydrazide precursor |
Research Findings and Notes
- The sulfuryl chloride addition method is favored for industrial and laboratory synthesis due to its simplicity and cost-effectiveness. It avoids multi-step sequences and provides a clean route to sulfonyl chlorides with high purity and yield.
- Photochemical bromination of sulfonyl fluorides offers regioselective introduction of bromine but requires specialized equipment and careful temperature management to avoid side reactions.
- The oxidative conversion of sulfonyl hydrazides with N-halosuccinimides provides a versatile and mild alternative, expanding the toolbox for sulfonyl chloride synthesis, although adaptation to this specific bromophenyl compound requires precursor availability.
- No single method is universally superior; choice depends on available starting materials, scale, and equipment.
Chemical Reactions Analysis
2-(2-Bromophenyl)ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Addition Reactions: It can react with alkenes or alkynes to form addition products.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride typically involves the reaction of brominated phenyl compounds with sulfonyl chlorides under specific conditions. This process can be optimized through various methodologies, including:
- Electrophilic Aromatic Substitution : This method allows for the introduction of the sulfonyl chloride group onto the aromatic ring.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds with other organic substrates.
Pharmaceutical Chemistry
One of the primary applications of this compound is in pharmaceutical chemistry, where it serves as an intermediate in the synthesis of bioactive compounds. For instance, it has been utilized in the development of:
- Antibiotics : The compound has been used to synthesize sulfonamide antibiotics, which are effective against a broad spectrum of bacterial infections.
- Anticancer Agents : Research has shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines.
Case Study: Synthesis of Anticancer Agents
A study demonstrated that modifying this compound can lead to compounds with enhanced anticancer properties. The synthesized derivatives were tested against various cancer cell lines, showing significant inhibition rates compared to standard treatments.
Material Science
In material science, this compound is used to develop new polymers and materials with specific properties such as thermal stability and chemical resistance. Its sulfonyl chloride group allows for further functionalization, leading to materials suitable for:
- Coatings : Providing protective layers against environmental degradation.
- Adhesives : Enhancing bonding strength in various applications.
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceutical Chemistry | Synthesis of antibiotics | Broad-spectrum efficacy against bacteria |
| Development of anticancer agents | Enhanced cytotoxicity | |
| Material Science | Production of coatings | Increased durability and resistance |
| Formulation of adhesives | Improved bonding strength |
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)ethene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of 2-(2-bromophenyl)ethene-1-sulfonyl chloride are influenced by its substituents. Below is a comparison with structurally related sulfonyl chlorides:
a. 2-(3-Chlorophenyl)ethene-1-sulfonyl Chloride
- Structure : Chlorine substituent at the meta position.
- Synthesis : Synthesized from 3-chlorostyrene and sulfuryl chloride, followed by coupling with O-alkylated aniline derivatives. Reported yields for intermediates reach 83%, but final product yields drop to 11% due to challenges in N-alkylation steps .
- Applications : Used in β-lactamase inhibitor synthesis, highlighting its role in antibiotic development .
b. 2-(3-Methylphenyl)ethene-1-sulfonyl Chloride
- Structure : Methyl group at the meta position.
- Properties : Lower molecular weight (243.72 g/mol) compared to the bromo analog. Calculated properties include 2 hydrogen-bond acceptors and a LogD (pH 5.5) of 3.22, suggesting moderate lipophilicity .
- Reactivity : The electron-donating methyl group may reduce electrophilicity at the sulfonyl chloride group compared to halogenated analogs.
c. 2-(4-Nitrophenyl)ethene-1-sulfonyl Chloride
- Structure : Nitro group at the para position.
- Properties : Molecular weight 247.66 g/mol. The nitro group’s strong electron-withdrawing nature enhances sulfonyl chloride reactivity, making it suitable for nucleophilic substitution reactions. However, commercial availability is discontinued, possibly due to instability or niche applications .
Comparative Data Table
*Estimated based on analogous structures.
Research Findings and Trends
Substituent Effects on Reactivity :
- Halogenated derivatives (Br, Cl) exhibit higher electrophilicity due to electron-withdrawing effects, favoring nucleophilic attacks. Bromine’s larger atomic size may sterically hinder reactions compared to chlorine .
- Nitro groups (para) maximize electron withdrawal but may reduce stability, explaining discontinuation of the nitro analog .
Synthetic Challenges :
- Low yields in chlorophenyl derivatives highlight the difficulty of N-alkylation steps, a common bottleneck in sulfonamide synthesis .
- Bromophenyl variants face supply chain limitations, suggesting complex synthesis or handling requirements .
Application Scope :
- Chlorophenyl derivatives dominate antibiotic research, while bromo- and nitro-substituted compounds may find niche roles in polymer chemistry or cross-coupling reactions.
Biological Activity
2-(2-Bromophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a bromophenyl group attached to an ethene moiety. Its chemical formula is , with a molecular weight of approximately 281.55 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the synthesis of biologically active molecules.
The biological activity of this compound is primarily attributed to its reactivity as a sulfonyl chloride. It can interact with various proteins and enzymes, potentially affecting their function through mechanisms such as:
- Hydrogen Bonding : The compound may form hydrogen bonds with target biomolecules, influencing their structural conformation and activity.
- Van der Waals Forces : These interactions contribute to the stabilization of enzyme-compound complexes, altering enzymatic activity.
Pharmacokinetics
The physicochemical properties of this compound, including its solubility and stability, play a crucial role in its bioavailability. The compound is typically stored under dry and dark conditions to maintain stability, as exposure to moisture can lead to hydrolysis and reduced efficacy.
Biological Activity
While specific biological activities of this compound are not extensively documented, its potential applications in medicinal chemistry suggest several areas of interest:
- Antimicrobial Properties : Investigations indicate that compounds similar to this compound may exhibit antimicrobial activities, making them candidates for further research in this area.
- Anticancer Properties : The compound's ability to modulate enzymatic activity suggests potential anticancer applications, particularly in targeting specific cancer-related pathways.
Case Studies and Research Findings
Research has highlighted the interactions of sulfonyl chlorides in biological systems. A study focusing on similar compounds found that they can inhibit enzyme activities involved in critical biochemical pathways. For example:
- Inhibition Studies : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . This suggests that this compound could be explored for similar inhibitory effects.
Comparative Analysis
The following table summarizes the similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Bromobenzenesulfonyl chloride | Lacks the ethene group | |
| 1-Bromoethene-1-sulfonyl fluoride | Contains a fluoride instead of chloride | |
| 2-(3-Bromophenyl)ethene-1-sulfonyl chloride | Different bromine position on the phenyl ring | |
| 2-(2-bromo-5-fluorophenyl)ethane-1-sulfonyl chloride | Contains both bromine and fluorine substituents |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(2-Bromophenyl)ethene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves sulfonylation of 2-(2-bromophenyl)ethene using chlorosulfonic acid under controlled anhydrous conditions. Reaction temperature (0–5°C) and stoichiometric excess of chlorosulfonic acid are critical to minimize side reactions like polymerization. Purification via fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., sulfonyl chloride group at ~3.5 ppm in -NMR; C-SOCl carbon at ~55 ppm in -NMR).
- FT-IR : Confirm sulfonyl chloride (S=O asymmetric stretch at ~1370 cm, symmetric at ~1170 cm).
- Elemental Analysis : Validate Br and Cl content to ±0.3% deviation .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl chloride group reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively. For example, reaction with primary amines in dichloromethane at 0°C with triethylamine as a base yields sulfonamides in >80% efficiency. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .
Advanced Research Questions
Q. How does the steric and electronic environment of the 2-bromophenyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The bromine substituent at the ortho position creates steric hindrance, directing Suzuki-Miyaura coupling to the para position of the ethene-sulfonyl moiety. Use Pd(PPh) as a catalyst and CsCO as a base in THF/water (3:1) at 80°C. DFT calculations can model electronic effects to predict regioselectivity .
Q. What challenges arise in analyzing reaction intermediates during the synthesis of benzofuran derivatives using this compound?
- Methodological Answer : During cyclization (e.g., forming 2-benzofurans), intermediates like oxirane rings may form transiently. Use in situ -NMR or LC-MS to detect intermediates. For example, oxirane opening by tertiary alcohols under basic conditions (NEt, DMAP) can be tracked by observing shifts in methylene protons .
Q. How can researchers resolve contradictions in reported antimicrobial activity data for sulfonyl chloride derivatives?
- Methodological Answer : Discrepancies may arise from biofilm vs. planktonic cell testing. Standardize assays using microtiter plates (e.g., Crystal Violet staining for biofilm biomass). For this compound derivatives, correlate activity with logP values (lipophilicity) and minimal inhibitory concentration (MIC) against Pseudomonas aeruginosa .
Q. What strategies optimize the stability of this compound during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
